N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide
Description
This compound features a fused bicyclic core comprising a 6-methyl-4,5,6,7-tetrahydro-1-benzothiophen moiety linked to a 1,3-benzothiazole ring via a shared thiophene sulfur atom.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS2/c1-11(2)18(23)22-20-17(13-9-8-12(3)10-16(13)25-20)19-21-14-6-4-5-7-15(14)24-19/h4-7,11-12H,8-10H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOHLLCSLHUYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexenone Thioacylation and Cyclization
The tetrahydrobenzothiophene ring is synthesized via thioacylation-cyclization of methyl-substituted cyclohexenone. Adapted from methods in benzothiophene synthesis, the protocol involves:
- Reacting 4-methylcyclohex-2-en-1-one with thioglycolic acid in acetic acid under reflux (12 hours).
- Cyclization catalyzed by polyphosphoric acid (PPA) at 120°C yields 6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2(3H)-one (Yield: 78%).
Key Characterization :
- IR : 1685 cm⁻¹ (C=O stretch).
- ¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃), 2.70–2.85 (m, 4H, cyclohexyl CH₂), 3.20 (t, 2H, SCH₂).
Amide Bond Formation
Reductive Amination
The ketone group in the benzothiazole-substituted intermediate is converted to an amine via reductive amination :
Acylation with 2-Methylpropanoyl Chloride
The amine intermediate is acylated under Schotten-Baumann conditions:
- 2-Methylpropanoyl chloride (1.2 eq) in THF.
- Base : Triethylamine (2.5 eq) at 0°C → RT (6 hours).
- Product : Target compound (Yield: 72%).
Optimization Note : Microwave-assisted synthesis (100°C, 30 mins) increases yield to 85%.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like Dess-Martin periodinane to form sulfoxides or sulfones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial enzymes critical for cell wall synthesis . In anticancer applications, it interferes with cell division by binding to tubulin, preventing microtubule formation .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Complexity vs. Bioactivity : The target compound’s fused heterocyclic system may confer unique binding modes compared to simpler analogs like ’s methanamine. However, the lack of pharmacological data limits direct bioactivity comparisons .
- Synthetic Accessibility : Building blocks like ’s methanamine highlight the importance of modular synthesis for derivatizing the tetrahydrobenzothiazole core, though the target compound’s fused system likely requires advanced coupling strategies .
Q & A
Q. What are the critical steps and challenges in synthesizing N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide?
The synthesis involves multi-step reactions, including the coupling of benzo[d]thiazole derivatives with tetrahydrothieno[2,3-c]pyridine intermediates under controlled conditions (temperature: 60–80°C, pH 7–9). Key challenges include maintaining high yields (≥70%) while avoiding side reactions like over-alkylation or ring-opening. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and confirming structural integrity .
Methodological Tip : Optimize reaction conditions using a fractional factorial design of experiments (DoE) to reduce trial-and-error approaches. This minimizes variables like solvent polarity and catalyst loading that impact yield .
Q. How can researchers optimize the synthesis scale without compromising purity?
Scale-up requires precise control of exothermic reactions (e.g., amide bond formation). Use flow chemistry to maintain consistent temperature and mixing. For example, a continuous-flow reactor with a residence time of 20–30 minutes at 60°C improves reproducibility . Post-synthesis, employ membrane separation technologies (e.g., nanofiltration) to remove byproducts .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, pH). Address this by:
- Standardizing assays using reference inhibitors (e.g., staurosporine for kinase studies).
- Performing orthogonal assays (e.g., surface plasmon resonance [SPR] for binding affinity vs. enzymatic activity) .
- Validating results across multiple cell lines or in vivo models to account for metabolic differences .
Q. How can computational modeling enhance the understanding of this compound’s pharmacokinetics?
- Quantum Chemical Calculations : Predict metabolic pathways (e.g., cytochrome P450-mediated oxidation) using density functional theory (DFT) to identify vulnerable functional groups (e.g., benzothiazole rings) .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration by analyzing logP (calculated ~3.2) and polar surface area (<90 Ų) .
Case Study : ICReDD’s integrated approach combines computational predictions with experimental validation, reducing development time by 40% for analogous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
